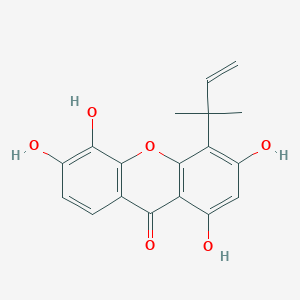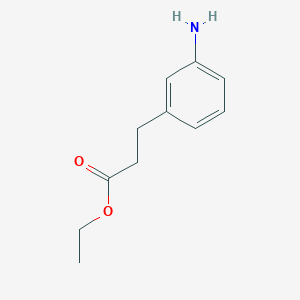![molecular formula C20H27F3N2O5 B161735 (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine CAS No. 130414-30-1](/img/structure/B161735.png)
(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine” is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is also known as “(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine” and is used as an impurity in the synthesis of several drugs, including Ramipril, Spirapril Hydrochloride Monohydrate, Enalapril Maleate, Trandolapril, Moexipril Hydrochloride, and Quinapril Hydrochloride .
Molecular Structure Analysis
The compound has a linear formula of C6H5CH2CH2CH(CO2C2H5)NHCH(CH3)CO2H . Its IUPAC name is (2S)-2-[[ (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid .Applications De Recherche Scientifique
L-lysine Production and Applications
L-lysine is an essential amino acid with significant industrial applications, primarily in food and animal feed. Research has focused on enhancing L-lysine production through strain development and fermentation technologies. Optimization of fermentation parameters, conventional mutation, and genetic engineering have been explored to improve the industrial production of L-lysine, aiming to achieve higher productivity without compromising strain stability. The use of Corynebacterium glutamicum and Escherichia coli, modified through genetic engineering and conventional approaches, has shown promise in accumulating high levels of L-lysine in industrial settings (Fernanda Karine do Carmo Félix et al., 2019).
Biomedical Applications
L-lysine and its derivatives have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and tissue engineering. Highly branched polymers based on poly(amino acids), especially poly(L-lysine), have been reviewed for their potential as delivery vehicles for genes and drugs, showcasing their biocompatibility, biodegradability, and the ability to be metabolized. The unique structural properties of these polymers facilitate their application in non-viral gene delivery vectors and the delivery of inhalable drugs, underlining the importance of amino acid derivatives in medical research and application (Marisa Thompson & C. Scholz, 2021).
Relevance to Drug Discovery
The exploration of L-lysine derivatives in drug discovery, especially in the context of enzyme inhibition for antimicrobial applications, highlights the potential of amino acid derivatives in developing new therapeutic agents. Research targeting the enzymes involved in lysine biosynthesis has been aimed at overcoming bacterial resistance by developing novel antibiotics. This research underscores the significance of lysine derivatives in addressing critical challenges in public health, such as the emergence of resistant bacterial strains (M. Kale & S. Mohammad, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25(19(29)20(21,22)23)15(17(26)27)10-6-7-13-24/h3-5,8-9,15-16H,2,6-7,10-13,24H2,1H3,(H,26,27)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGKAQLXEOARHX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](CCCCN)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584194 |
Source


|
| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
CAS RN |
130414-30-1 |
Source


|
| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

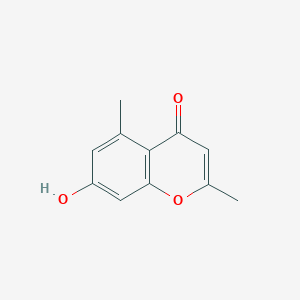
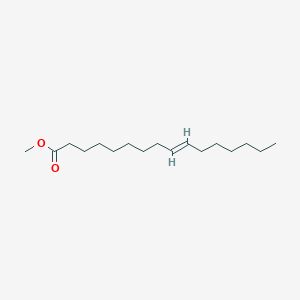
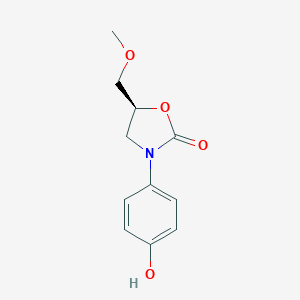
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
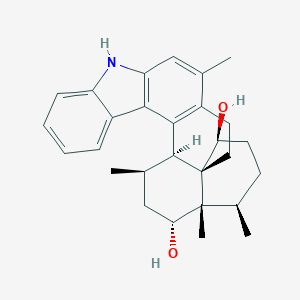
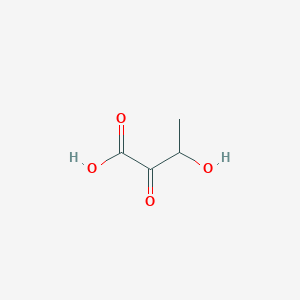
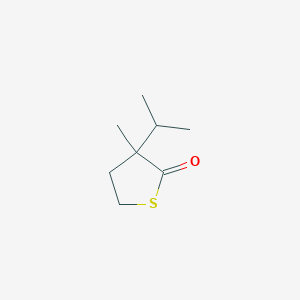

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
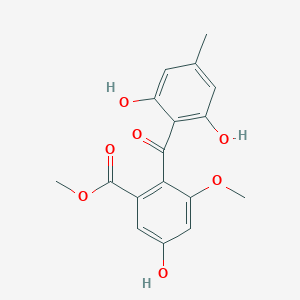
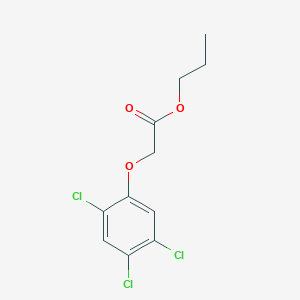
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
